molecular formula C12H19N5O3 B11262206 2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine

2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine

Cat. No.: B11262206
M. Wt: 281.31 g/mol
InChI Key: IHDBJGICRDQWMO-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimidine ring followed by the introduction of the piperidine and nitro groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

    4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline: This compound also contains a piperidine ring and has similar chemical properties.

    1-benzoylpiperidines: These compounds have a piperidine ring substituted at the 1-position with a benzoyl group and share some structural similarities. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H19N5O3

Molecular Weight

281.31 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine

InChI

InChI=1S/C12H19N5O3/c1-7-4-8(2)6-16(5-7)12-14-10(13)9(17(18)19)11(15-12)20-3/h7-8H,4-6H2,1-3H3,(H2,13,14,15)

InChI Key

IHDBJGICRDQWMO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C(C(=N2)OC)[N+](=O)[O-])N)C

Origin of Product

United States

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